Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate
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Overview
Description
Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate typically involves the esterification of nonanedioic acid with 7-hydroxycoumarin. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarin derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, optical brighteners, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its fluorescent properties allow it to be used as a probe in imaging techniques, where it binds to specific cellular components and emits fluorescence upon excitation .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate, known for its anticoagulant properties.
7-Hydroxycoumarin: A precursor in the synthesis of this compound, used in various biochemical assays.
Nonanedioic Acid:
Uniqueness
This compound stands out due to its dual coumarin moieties linked by a nonanedioate bridge, which imparts unique chemical and biological properties.
Properties
CAS No. |
37783-21-4 |
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Molecular Formula |
C27H24O8 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
bis(2-oxochromen-7-yl) nonanedioate |
InChI |
InChI=1S/C27H24O8/c28-24(32-20-12-8-18-10-14-26(30)34-22(18)16-20)6-4-2-1-3-5-7-25(29)33-21-13-9-19-11-15-27(31)35-23(19)17-21/h8-17H,1-7H2 |
InChI Key |
QADKJKUMOHOVOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)CCCCCCCC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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